molecular formula C23H20N2O2S B13940767 Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-

Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-

Cat. No.: B13940767
M. Wt: 388.5 g/mol
InChI Key: AAOQDMWEDISTGV-UHFFFAOYSA-N
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Description

Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)- is a complex organic compound with the molecular formula C23H20N2O2S. This compound is known for its unique structure, which includes a benzenamine core linked to a benzothiazole ring and a dimethoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)- typically involves a multi-step process. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-(6-methyl-2-benzothiazolyl)aniline under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated compounds, substituted derivatives.

Scientific Research Applications

Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-(6-methyl-2-benzothiazolyl)-: Shares a similar benzothiazole structure but lacks the dimethoxyphenyl group.

    Benzenamine, 3,4-dimethyl-: Contains a similar benzenamine core but with different substituents.

Uniqueness

Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)- is unique due to its combination of a benzenamine core, a benzothiazole ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C23H20N2O2S/c1-15-4-10-19-22(12-15)28-23(25-19)17-6-8-18(9-7-17)24-14-16-5-11-20(26-2)21(13-16)27-3/h4-14H,1-3H3

InChI Key

AAOQDMWEDISTGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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